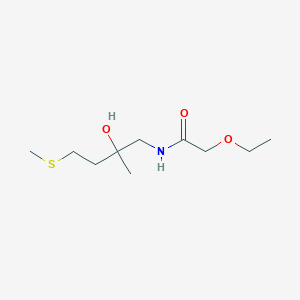

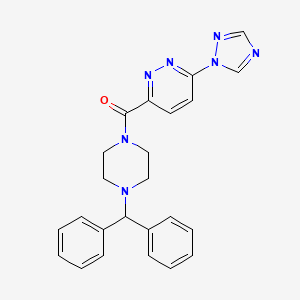

![molecular formula C12H17NO6 B2498406 tert-butyl 3-[(Z)-2-methoxy-2-oxoethylidene]-2-oxo-4-morpholinecarboxylate CAS No. 477868-60-3](/img/structure/B2498406.png)

tert-butyl 3-[(Z)-2-methoxy-2-oxoethylidene]-2-oxo-4-morpholinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tert-butyl 3-[(Z)-2-methoxy-2-oxoethylidene]-2-oxo-4-morpholinecarboxylate and related compounds involves multiple steps, including bromination, treatment with zinc powder, and condensation processes. For example, 2,3-Bis(5-tert-butyl-2-methoxyphenyl)buta-1,3-diene was prepared through such a method, showcasing the complexity of synthesizing similar molecules (Kazuya Tazoe et al., 2012).

Molecular Structure Analysis

The molecular and crystal structure of similar molecules has been characterized by X-ray crystallographic analysis, revealing intricate details such as intramolecular hydrogen bonds and the spatial arrangement of atoms. For instance, compounds related to our molecule of interest have been shown to crystallize in specific space groups, demonstrating the significance of structural analysis in understanding these molecules (N. Çolak et al., 2021).

Chemical Reactions and Properties

Research into similar molecules has explored their reactivity with other chemical agents, such as the reaction of tert-butyl esters with singlet oxygen to yield substituted pyrroles, which serve as precursors to other significant compounds. This highlights the reactivity and versatility of the tert-butyl group in various chemical reactions (H. Wasserman et al., 2004).

Wissenschaftliche Forschungsanwendungen

Novel Synthesis Methods

- Synthesis of Morpholine Derivatives : A novel synthesis approach transformed 1-tert-Butyl-2-(allyloxymethyl)aziridine diastereoselectively into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, which was further used to synthesize various morpholine derivatives (D’hooghe et al., 2006).

Chemical Reaction Studies

- Singlet Oxygen Oxidation of Pyrroles : Research on the reaction of the tert-butyl ester of 3-methoxy-2-pyrrolecarboxylic acid with singlet oxygen showed the formation of various pyrrole derivatives, indicating potential for creating complex organic compounds (Wasserman et al., 1999).

Metabolite Analysis

- Metabolite Analysis in Urine : A study on capillary gas chromatography for the determination of various metabolites in urine used tert-butyldimethylsilyl derivatives, demonstrating its utility in clinical diagnostics (Muskiet et al., 1981).

Synthesis of Anti-oxidants

- Synthesis of Food Anti-oxidants : Research on the synthesis of butylated hydroxy anisoles, important food antioxidants, used 2-tert-butyl-4-methoxyphenol, indicating its role in creating stabilizing compounds for edible fats (Yadav & Rahuman, 2003).

Asymmetric Synthesis

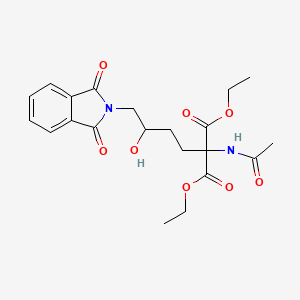

- Asymmetric Synthesis of Amino Acids : The asymmetric synthesis of N‐tert‐Butoxycarbonyl α‐Amino Acids used compounds related to tert-butyl 3-[(Z)-2-methoxy-2-oxoethylidene]-2-oxo-4-morpholinecarboxylate, highlighting its importance in creating specific amino acid derivatives (Williams et al., 2003).

Potential Therapeutic Applications

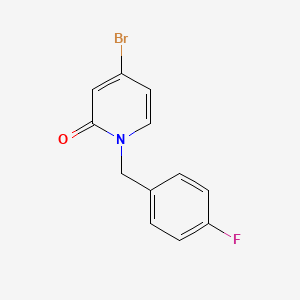

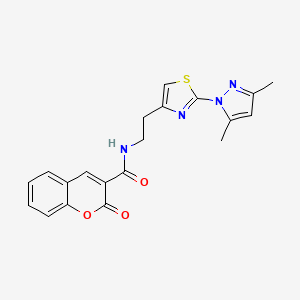

- Stroke Treatment Advances : Tetramethylpyrazine nitrones and quinolylnitrones, structurally related to tert-butyl 3-[(Z)-2-methoxy-2-oxoethylidene]-2-oxo-4-morpholinecarboxylate, have been explored for stroke treatment, showing promise in thrombolytic activity and free radical scavenging (Marco-Contelles, 2020).

Eigenschaften

IUPAC Name |

tert-butyl (3Z)-3-(2-methoxy-2-oxoethylidene)-2-oxomorpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO6/c1-12(2,3)19-11(16)13-5-6-18-10(15)8(13)7-9(14)17-4/h7H,5-6H2,1-4H3/b8-7- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOJDZYSIPCISV-FPLPWBNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(=O)C1=CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N\1CCOC(=O)/C1=C/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 3-[(Z)-2-methoxy-2-oxoethylidene]-2-oxo-4-morpholinecarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2498327.png)

![6-(4-benzylpiperazin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498329.png)

![tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)

![N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2498335.png)

![4-tert-butyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2498340.png)

![3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol](/img/structure/B2498343.png)